Pelargonidin
Overview
Description
Pelargonidin is an anthocyanidin, a type of plant pigment that produces a characteristic orange color used in food and industrial dyes . It is commonly associated with strawberries, although it is present in all berries .
Synthesis Analysis
In many plant systems, Pelargonidin can be added to a glucose molecule to form Pelargonidin 3-glucoside (callistephin). This is done by the 3GT, anthocyanin 3-O-glucosyltransferase gene .
Molecular Structure Analysis
The molecular structure of Pelargonidin has been analyzed using quantum chemical calculations based on density functional theory . The optimized molecular structure of Pelargonidin and van der Waals prediction are depicted in various studies .
Chemical Reactions Analysis
Pelargonidin and its glycosylated derivative, Pelargonidin-3-O-glucoside, have been studied for their structural properties using quantum chemical calculations based on density functional theory . These compounds act as good electron donors .
Physical And Chemical Properties Analysis
Anthocyanins, including Pelargonidin, are low-molecular-weight large group bioactive polyphenols with a basic benzo-γ-pyrone as a backbone structure, and are widespread in a variety of plants . The degree of chemical reactions such as hydroxylation, substitutions, polymerization, and conjugations determines its specific chemical properties .
Scientific Research Applications
Anti-Inflammatory Effects : Pelargonidin has shown suppressive effects on lipopolysaccharide-induced inflammatory responses, making it potentially useful for treating vascular inflammatory diseases (Lee et al., 2019).
Antithrombotic and Antiplatelet Activities : It demonstrates antithrombotic activity, potentially preventing thrombus formation and improving blood circulation (Ku et al., 2016).
Protection Against Renal Injury : In a mouse model of sepsis, pelargonidin was shown to protect against renal injury (Lee & Bae, 2019).
Anticancer Properties : It induces apoptosis and cell cycle arrest in human colorectal adenocarcinoma cells, suggesting its potential as a therapeutic option in the management of colon adenocarcinoma (Natesan et al., 2016).
Protective Effects on Hepatic Failure : Pelargonidin has shown efficacy in protecting against lipopolysaccharide-induced liver failure in mice (Lee et al., 2018).
Inhibition of Cellular Transformation : It reduces the transformation of mouse epidermal cells induced by a tumor promoter, suggesting a role in cancer prevention (Li et al., 2019).
Nano-Encapsulated Form for Mitochondrial Protection : Nano-pelargonidin shows promise in protecting hyperglycemic-induced cells against mitochondrial dysfunction (Samadder et al., 2017).
Anti-Adipogenic Activity : Pelargonidin suppresses adipogenesis in cells, indicating its potential as an anti-obesity agent (Guo et al., 2020).
Atherosclerosis Prevention : It attenuates aortic smooth muscle cell proliferation and migration, suggesting benefits in preventing atherosclerosis (Son et al., 2014).
Potential in Treating Inflammation and Metabolic Dysfunctions : Pelargonidin shows beneficial effects in models of inflammation and metabolic dysfunction (Biagioli et al., 2019).
As a pH Indicator : It has been used as a substitute for synthetic pH indicators in scientific experiments (Padilla Martínez & Ventura, 2016).
Neuroprotective Effects : Pelargonidin improves deficits in long-term potentiation in the hippocampus of male rats, indicating its potential in treating neurodegenerative diseases like Alzheimer's (Asl et al., 2019).
Effect on Vascular Contractility : It influences endothelium-independent vascular contractility, suggesting a role in vascular health (Min et al., 2018).
Future Directions
properties
IUPAC Name |
2-(4-hydroxyphenyl)chromenylium-3,5,7-triol;chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10O5.ClH/c16-9-3-1-8(2-4-9)15-13(19)7-11-12(18)5-10(17)6-14(11)20-15;/h1-7H,(H3-,16,17,18,19);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPVZJXMTXCOTJN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=[O+]C3=CC(=CC(=C3C=C2O)O)O)O.[Cl-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
7690-51-9 (Parent) | |
Record name | Pelargonidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID001020859 | |
Record name | Pelargonidin chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pelargonidin chloride | |
CAS RN |
134-04-3 | |
Record name | Pelargonidin chloride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=134-04-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pelargonidin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000134043 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pelargonidin chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001020859 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,5,7-trihydroxy-2-(4-hydroxyphenyl)benzopyrylium chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.662 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | PELARGONIDIN CHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DFL6200791 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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